1-(3-Fluorophenyl)-3-methylthiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2S/c1-10-8(12)11-7-4-2-3-6(9)5-7/h2-5H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGFPBJKGWAOJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402065 | |
| Record name | 1-(3-fluorophenyl)-3-methylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62644-14-8 | |
| Record name | 1-(3-fluorophenyl)-3-methylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-FLUOROPHENYL)-3-METHYL-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivative Generation
Established Synthetic Pathways for 1-(3-Fluorophenyl)-3-methylthiourea
The primary and most efficient method for synthesizing this compound involves the reaction between an isothiocyanate and an amine. This can be achieved by using a pre-synthesized isothiocyanate or by generating it in situ.
Reaction of Isothiocyanates with Amines in Target Compound Synthesis
The most direct route to this compound is the nucleophilic addition of methylamine (B109427) to 3-fluorophenyl isothiocyanate. nist.gov This reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) or tert-butanol, and often proceeds with high yields at room temperature or with gentle heating. nih.gov The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbon atom of the isothiocyanate group, leading to the formation of the thiourea (B124793) backbone.
The general reaction is as follows:
Scheme 1: General synthesis of this compound.
While a specific protocol for this compound is not extensively detailed in the cited literature, the synthesis of its analogue, 1-(2-fluorophenyl)-3-methylthiourea (B3483330), is achieved by reacting 2-fluoroaniline (B146934) with methyl isothiocyanate. This suggests a parallel and straightforward synthesis for the 3-fluoro isomer.
In Situ Generation of Precursor Isothiocyanates
In many synthetic procedures, the isothiocyanate precursor is generated in situ to avoid handling these often sensitive and reactive compounds. A common method involves the reaction of a primary amine, in this case, 3-fluoroaniline (B1664137), with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt. This intermediate is then treated with a desulfurizing agent, such as a heavy metal salt or an oxidizing agent, to yield the corresponding isothiocyanate, which immediately reacts with the added amine.
Another prevalent in situ method is the reaction of an acyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in a solvent like acetone (B3395972) or acetonitrile. mdpi.comresearchgate.netdergipark.org.tr This forms an acyl isothiocyanate, which can then react with an amine. For the synthesis of the target compound, this would involve the in situ formation of 3-fluorophenyl isothiocyanate from 3-fluoroaniline.
Synthesis of Analogues and Homologues of this compound
The structural framework of this compound allows for various modifications at the phenyl ring, the methyl group, and the thiourea backbone itself, leading to a diverse range of analogues and homologues.
Structural Modifications at the Phenyl Ring (e.g., Isomeric Fluorophenyl Substitutions)
The position of the fluorine atom on the phenyl ring can be varied to produce isomeric analogues. For instance, 1-(2-fluorophenyl)-3-methylthiourea and 1-(4-fluorophenyl)-3-methylthiourea are synthesized using the corresponding 2-fluoroaniline and 4-fluoroaniline (B128567) as starting materials. mdpi.com Furthermore, other substituents can be introduced onto the phenyl ring to study their electronic and steric effects. For example, the synthesis of 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas involves the reaction of in situ generated isomeric fluorobenzoyl isothiocyanates with various isomeric fluoroanilines. researchgate.net
| Starting Amine | Resulting Thiourea Analogue | Reference |
| 2-Fluoroaniline | 1-(2-Fluorophenyl)-3-methylthiourea | |
| 4-Fluoroaniline | 1-(4-Fluorophenyl)-3-methylthiourea | mdpi.com |
| Various Isomeric Fluoroanilines | 1-(Isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas | researchgate.net |
Modifications at the Methyl Group and Other Nitrogen Substituents
The methyl group on the N'-position of the thiourea can be replaced with other alkyl or aryl groups to generate a wide array of homologues and derivatives. This is typically achieved by reacting 3-fluorophenyl isothiocyanate with different primary or secondary amines. For example, reacting 3-fluorophenyl isothiocyanate with amines such as ethylamine, propylamine, or aniline (B41778) would yield 1-(3-fluorophenyl)-3-ethylthiourea, 1-(3-fluorophenyl)-3-propylthiourea, and 1-phenyl-3-(3-fluorophenyl)thiourea, respectively. The synthesis of N,N'-disubstituted thiourea derivatives by reacting various isothiocyanates with a range of amines has been widely reported. nih.gov
| Amine | Resulting Thiourea Derivative |
| Ethylamine | 1-(3-Fluorophenyl)-3-ethylthiourea |
| Aniline | 1-Phenyl-3-(3-fluorophenyl)thiourea |
| Cyclohexylamine | 1-Cyclohexyl-3-(3-fluorophenyl)thiourea |
| Benzylamine | 1-Benzyl-3-(3-fluorophenyl)thiourea |
Incorporation of Heterocyclic Moieties into Thiourea Backbone
The thiourea backbone can be functionalized by incorporating heterocyclic rings, which can significantly influence the compound's chemical properties. This is achieved by reacting a suitable heterocyclic amine with an isothiocyanate or by using a thiourea derivative as a precursor for the synthesis of a heterocyclic ring.
For instance, thiourea derivatives containing a pyrazole (B372694) ring have been synthesized by reacting 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl isothiocyanates with fluorinated aromatic amines. nih.gov In another example, acyl thioureas bearing a pyrazole moiety were prepared from the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and various amines. nih.gov
The synthesis of 1,2,4-triazole -containing thiourea derivatives has also been reported. These can be synthesized by reacting thiourea compounds with thiocarbohydrazide (B147625) at elevated temperatures. mdpi.comresearchgate.net
Furthermore, thiazole (B1198619) derivatives can be synthesized from thiourea precursors. For example, the Hantzsch thiazole synthesis involves the reaction of a thioamide with an α-haloketone. Thiourea itself can act as the thioamide component. youtube.com Fluorophenyl-based thiazoles have been synthesized by condensing respective thiosemicarbazones with 2-bromo-4-fluoroacetophenone. nih.gov
| Heterocycle | Synthetic Approach | Reference |
| Pyrazole | Reaction of pyrazole-carbonyl isothiocyanate with fluorinated amines. | nih.govnih.gov |
| 1,2,4-Triazole | Reaction of thiourea derivatives with thiocarbohydrazide. | mdpi.comresearchgate.net |
| Thiazole | Hantzsch synthesis using a thiourea precursor. | youtube.comnih.gov |
Green Chemistry Approaches in Thiourea Synthesis Research
The development of synthetic methodologies for thiourea derivatives has increasingly focused on the principles of green chemistry, aiming to create more environmentally benign and sustainable processes. These approaches prioritize the use of non-toxic solvents, alternative energy sources, and catalyst-free conditions to reduce waste, energy consumption, and the use of hazardous materials.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. researchgate.net This technique utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. The main benefits include drastically reduced reaction times, higher product yields, improved purity, and simplified work-up procedures. researchgate.netnih.govnih.gov
In the synthesis of N,N'-disubstituted thioureas, microwave-assisted methods have been shown to reduce reaction times from several hours to mere minutes. nih.gov For instance, a library of thiourea analogs was synthesized in just 10 minutes with purities over 95%. nih.gov Solvent-free microwave irradiation has also been successfully employed for the synthesis of symmetrical N,N'-disubstituted thioureas by reacting amines with carbon disulfide on an alumina (B75360) surface. researchgate.net Furthermore, microwave assistance has been applied to the Hantzsch reaction for thiazole synthesis, a common downstream application of thiourea derivatives, enhancing reaction rates and yields compared to conventional methods. researchgate.net
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Thiourea Derivatives
| Synthetic Method | Reaction Time | Yield | Conditions | Reference |
|---|---|---|---|---|
| Conventional Heating | 8-12 hours | - | Reflux | nih.gov |
| Microwave-Assisted | 10 minutes | >95% pure | Solution Phase | nih.gov |
| Conventional Heating | 12 hours | 45-65% | - | researchgate.net |
| Microwave-Assisted | few minutes | 70-92% | Solvent/Catalyst | researchgate.net |
Ultrasound-Assisted Synthesis
Ultrasonic irradiation provides another green alternative for promoting chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized high temperatures and pressures, accelerating mass transfer and reaction rates. researchgate.net This energy-efficient method often leads to higher yields, shorter reaction times, and milder reaction conditions. researchgate.netrsc.org
Ultrasound has been successfully used to synthesize various thiourea derivatives. acs.orgacs.org For example, an efficient and environmentally friendly synthesis of N-naphthoyl thioureas was developed using ultrasonic irradiation. acs.orgacs.org Similarly, asymmetrically substituted bis-thioureas have been prepared in quantitative yields under mild conditions using ultrasound as a sustainable energy source. researchgate.net The application of ultrasound can also be combined with other green techniques, such as the use of biocatalysts like lipase (B570770) in aqueous media for the synthesis of related heterocyclic compounds like thiazoles. rsc.org
Use of Green Solvents
The replacement of volatile and toxic organic solvents is a cornerstone of green chemistry. Water and deep eutectic solvents (DESs) are prominent examples of green alternatives used in thiourea synthesis.
Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal medium for green synthesis. An "on-water" reaction of isothiocyanates with amines has been reported as a facile and sustainable method for preparing unsymmetrical thioureas, offering simple product isolation by filtration and the potential for water recycling. organic-chemistry.org A simple condensation between amines and carbon disulfide in refluxing water has also been described for the synthesis of both symmetrical and unsymmetrical thiourea derivatives. mdpi.com Furthermore, thiourea itself has been used as a bifunctional organocatalyst in aqueous media under ultrasound irradiation for the synthesis of benzothiazoles. acs.org
Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, non-toxic, and have low vapor pressure. An efficient process for the synthesis of monosubstituted thioureas was developed using a choline (B1196258) chloride/tin(II) chloride DES, which acts as both the catalyst and the reaction medium. rsc.org This system allows for the use of thiourea as a biocompatible thiocarbonyl source and the DES can be recovered and reused multiple times without significant loss of activity. rsc.orgresearchgate.net
Catalyst-Free and Solvent-Free Conditions
Eliminating the need for both a catalyst and a solvent represents a highly desirable green synthetic strategy, as it simplifies purification, reduces waste, and minimizes environmental impact. Several thiourea syntheses have been successfully conducted under these conditions.
An expeditious green approach for the synthesis of urea (B33335) and thiourea derivatives of 1,1,3,3-tetramethylguanidine (B143053) was developed by simply stirring the reactants together at 60°C without any solvent or catalyst. researchgate.netresearchgate.net This method offers advantages such as the avoidance of harmful solvents, ease of work-up, short reaction times, and high purity of the products. researchgate.netresearchgate.net
Mechanochemical Synthesis
Mechanochemistry, which involves inducing reactions by mechanical force such as grinding or ball milling, offers a solvent-free alternative to solution-based synthesis. nih.gov This technique can meet several principles of green chemistry, including energy efficiency and waste prevention. The synthesis of thioureas via ball milling has been demonstrated by reacting amines with carbon disulfide, proceeding through a dithiocarbamate salt intermediate. nih.gov This solid-state approach avoids the use of bulk solvents and can lead to quantitative yields in short reaction times. nih.gov
Advanced Structural Characterization and Spectroscopic Investigations
Single Crystal X-ray Diffraction Studies of 1-(3-Fluorophenyl)-3-methylthiourea and Analogues
Studies on analogous N-acylthioureas and N-arylthioureas consistently reveal specific conformational preferences dictated by the electronic and steric nature of the substituents. acs.orgresearchgate.net For instance, in the related compound 1-(4-Fluorophenyl)thiourea, the aromatic ring and the thiourea (B124793) moiety are twisted relative to each other, with a C-C-N-C torsion angle of 44.6(2)°. nih.gov This twisting is a common feature in such molecules, arising from the balance between steric hindrance and the delocalization of π-electrons across the N-C=S backbone.
The thiourea unit itself (S=C-N-C) tends to be nearly planar. nih.gov This planarity is a result of resonance, which imparts a degree of double-bond character to the C-N bonds, making them shorter than typical C-N single bonds. researchgate.net In acyl thiourea derivatives, the molecule often adopts a trans-cis conformation with respect to the positions of the substituent groups relative to the thiono (C=S) group across the C-N bonds. nih.gov For this compound, a similar planar thiourea core is expected, with the 3-fluorophenyl group twisted out of this plane. The geometry around the nitrogen atoms is typically trigonal planar, consistent with sp² hybridization.
Table 1: Representative Bond Lengths and Angles from Analogous Thiourea Structures Data extracted from studies on structurally similar compounds.
| Parameter | Bond/Angle | Typical Value | Reference |
| Bond Length | C=S | ~1.68 Å | researchgate.net |
| C-N (aryl) | ~1.42 Å | researchgate.net | |
| C-N (acyl/alkyl) | ~1.35 Å | researchgate.net | |
| Bond Angle | N-C-N | ~117° | nih.gov |
| N-C=S | ~121° | nih.gov | |
| Dihedral Angle | C-C-N-C (aryl-thiourea) | ~45° | nih.gov |
The crystal packing of thiourea derivatives is predominantly governed by a network of intermolecular hydrogen bonds. The N-H groups of the thiourea backbone act as hydrogen bond donors, while the sulfur atom of the thiono group is a strong hydrogen bond acceptor. This results in the formation of characteristic N-H···S hydrogen bonds, which often link molecules into dimers, chains, or more complex two- and three-dimensional networks. nih.govnih.gov
In the crystal structure of 1-(4-Fluorophenyl)thiourea, intermolecular N-H···S hydrogen bonds, along with N-H···F interactions, connect the molecules into infinite two-dimensional sheets. nih.gov The presence of the fluorine atom in the phenyl ring introduces the possibility of weaker C-H···F or N-H···F interactions, further stabilizing the crystal lattice. Additionally, C-H···π interactions are sometimes observed, where a hydrogen atom on one molecule interacts with the π-system of an aromatic ring on an adjacent molecule. nih.gov It is highly probable that this compound would exhibit similar N-H···S hydrogen bonding as the primary supramolecular synthon, potentially supplemented by weaker interactions involving the fluorine atom and the phenyl ring to build its solid-state architecture.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure Elucidation
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful non-destructive tool for identifying functional groups and probing the molecular structure of a compound. The vibrational modes are sensitive to bond strengths, bond angles, and the masses of the constituent atoms.
The vibrational spectrum of this compound is characterized by distinct bands corresponding to its key functional groups. Analysis of related thiourea derivatives provides a basis for these assignments. researchgate.netresearchgate.net
N-H Vibrations: The N-H stretching vibrations typically appear as a strong, sometimes broad, band in the region of 3100-3400 cm⁻¹. researchgate.netmdpi.com The exact position and shape of this band are sensitive to hydrogen bonding; stronger hydrogen bonds lead to a shift to lower wavenumbers and band broadening.
C-H Vibrations: Aromatic C-H stretching vibrations are expected to appear as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be found in the 2850-3000 cm⁻¹ region.
Thiourea Backbone Vibrations: The thiourea moiety gives rise to several characteristic vibrations. The C=S stretching vibration is a key marker, though it can be coupled with other modes. It is often observed in the 1240 cm⁻¹ and 844-858 cm⁻¹ regions. mdpi.commdpi.com The C-N stretching vibrations are typically found in the 1150-1350 cm⁻¹ range. researchgate.netmdpi.com
Phenyl Ring Vibrations: The 3-fluorophenyl group will exhibit characteristic C=C stretching vibrations within the aromatic ring, typically appearing in the 1400-1600 cm⁻¹ range. mdpi.com The C-F stretching vibration is expected in the 1100-1250 cm⁻¹ region. Out-of-plane C-H bending vibrations provide information about the substitution pattern of the aromatic ring.
Table 2: Predicted FT-IR and FT-Raman Vibrational Assignments for this compound Based on data from analogous compounds.
| Wavenumber (cm⁻¹) | Assignment | Expected Intensity | Reference |
| 3100 - 3400 | ν(N-H) stretch | Strong (IR) | researchgate.netmdpi.com |
| 3000 - 3100 | ν(C-H) aromatic stretch | Medium-Weak | researchgate.net |
| 2850 - 3000 | ν(C-H) methyl stretch | Medium-Weak | researchgate.net |
| 1580 - 1600 | ν(C=C) aromatic stretch | Medium-Strong | mdpi.com |
| 1150 - 1350 | ν(C-N) stretch | Medium-Strong | researchgate.netmdpi.com |
| ~1240 | ν(C=S) stretch | Medium | mdpi.com |
| ~850 | ν(C=S) stretch | Medium | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds in solution by probing the chemical environment of specific nuclei, such as protons (¹H).
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.
Amine Protons (N-H): The protons attached to the nitrogen atoms typically appear as broad singlets due to quadrupole coupling with the nitrogen nucleus and chemical exchange. In analogous thioureas, these signals are observed in the downfield region, often between δ 4.0 and δ 11.5 ppm. mdpi.comirjse.in The exact chemical shift can be highly dependent on the solvent, concentration, and temperature.
Aromatic Protons (Ar-H): The 3-fluorophenyl group will give rise to a complex multiplet pattern in the aromatic region of the spectrum, typically between δ 6.5 and δ 8.0 ppm. The fluorine atom will cause splitting of the signals for the adjacent ortho and meta protons (H-F coupling).
Methyl Protons (-CH₃): The three protons of the methyl group attached to the nitrogen atom are chemically equivalent and will appear as a singlet. In related N-methyl thiourea structures, this signal is typically found in the upfield region of the spectrum.
The integration of these signals would correspond to the number of protons in each environment, confirming the ratio of methyl, aromatic, and NH protons in the molecular structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
For this compound, the molecular ion peak (M⁺) in the mass spectrum will correspond to the exact mass of the molecule. This provides a direct confirmation of its elemental composition.
Electron ionization (EI) is a common method used to generate ions in mass spectrometry. Under EI conditions, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (M⁺) and subsequent fragmentation. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information.
Key fragmentation pathways for this compound are expected to involve the cleavage of the bonds within the thiourea backbone. Common fragmentation patterns for similar compounds include the loss of the methyl group, the thiocarbonyl group, or cleavage of the C-N bonds.
Table 3: Potential Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Plausible Origin |
| [M]⁺ | [C₈H₉FN₂S]⁺ | Molecular Ion |
| [M - CH₃]⁺ | [C₇H₆FN₂S]⁺ | Loss of a methyl radical |
| [M - CS]⁺ | [C₈H₉FN₂]⁺ | Loss of thiocarbonyl |
| [C₆H₄F-N=C=S]⁺ | [C₇H₄FNS]⁺ | Isothiocyanate fragment |
| [C₆H₄F-NH₂]⁺ | [C₆H₆FN]⁺ | Fluoroaniline fragment |
| [CH₃-NH-CS]⁺ | [C₂H₄NS]⁺ | Methylthiourea fragment |
The analysis of these fragment ions allows for the reconstruction of the molecular structure and confirms the connectivity of the atoms within this compound.
Computational and Theoretical Studies in Chemical Biology
Quantum Chemical Calculations of 1-(3-Fluorophenyl)-3-methylthiourea
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For thiourea (B124793) derivatives, these studies provide a detailed picture of their electronic characteristics and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govnih.gov For thiourea derivatives, DFT calculations, often using the B3LYP functional, are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net This optimization provides the most stable conformation of the molecule, which is essential for further analysis.
DFT is also used to calculate vibrational frequencies, which can be compared with experimental data from Infrared (IR) and Raman spectroscopy to confirm the molecular structure. researchgate.net Furthermore, DFT-based descriptors are crucial for studying bio-activities, helping to elucidate the relationship between a molecule's electronic properties and its biological function. researchgate.net
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. wikipedia.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized, indicating a higher potential for charge transfer within the molecule. researchgate.netresearchgate.net This analysis is vital for understanding the mechanisms of pericyclic reactions and for predicting the potential of a compound to engage in electronic interactions with biological targets. wikipedia.orgslideshare.net
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Notes |
|---|---|---|---|---|
| Thiourea Derivative 1 | -6.42 | -1.67 | 4.75 | Represents a typical N,N'-diarylthiourea. |
| Thiourea Derivative 2 | -6.89 | -2.13 | 4.76 | Illustrates the effect of electron-withdrawing groups. researchgate.net |
| Thiourea Derivative 3 | -5.98 | -1.22 | 4.76 | Shows variation with different aromatic substituents. researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other species and to identify sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to denote different potential values:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue: Indicates regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.
Green: Represents areas with neutral or zero potential.
For thiourea derivatives, the MEP map typically shows a negative potential around the sulfur and oxygen (if present) atoms, highlighting them as sites for hydrogen bonding and coordination with metal ions. The positive potential is often located around the N-H protons, indicating their role as hydrogen bond donors. researchgate.net
Molecular Docking Investigations of Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding ligand-protein interactions at a molecular level.
Ligand-Protein Binding Mechanisms and Binding Affinity Prediction
Molecular docking simulations place a ligand, such as this compound, into the binding site of a target protein. The primary goal is to predict the binding conformation and the strength of the interaction, which is quantified as a binding affinity or docking score. nih.gov This score, typically expressed in kcal/mol, estimates the binding free energy; a lower (more negative) value indicates a more stable ligand-protein complex and thus, a higher predicted binding affinity. nih.govresearchgate.net
This prediction is crucial for identifying potential drug candidates. nih.gov For instance, studies on various thiourea derivatives have shown that their inhibitory activity against targets like the SARS-CoV-2 spike protein or various kinases correlates with their calculated binding affinities. nih.govbiointerfaceresearch.com The simulations reveal how the ligand fits into the binding pocket and what forces, such as electrostatic and van der Waals interactions, stabilize the complex. researchgate.net
Identification of Key Interacting Residues and Binding Site Characteristics
Beyond predicting binding affinity, molecular docking identifies the specific amino acid residues within the protein's binding site that interact with the ligand. researchgate.netnih.gov These interactions are fundamental to the stability and specificity of the ligand-protein complex. Key interactions often include:
Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups in thiourea) and acceptors (like oxygen or nitrogen atoms in the protein's residues). biointerfaceresearch.com
Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (e.g., the phenyl ring) and hydrophobic residues in the binding pocket. nih.gov
Pi-Pi Stacking: An interaction between aromatic rings, which can occur between the ligand's phenyl group and residues like Tyrosine (Tyr), Phenylalanine (Phe), or Histidine (His). researchgate.net
Identifying these "hotspots" or key residues is vital for understanding the mechanism of action. nih.govchemrxiv.org For example, docking studies might reveal that the thiourea moiety forms crucial hydrogen bonds with residues like Alanine (Ala) or Leucine (Leu), while the fluorophenyl group fits into a hydrophobic pocket. biointerfaceresearch.com This knowledge allows for the rational design of more potent and selective inhibitors by modifying the ligand's structure to enhance these specific interactions.
| Target Protein | Ligand Type | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| SARS-CoV-2 RBD | Thiourea Derivative | -7.5 | Tyr449, Gln493, Ser494, Tyr505 nih.govnih.gov |
| HER-2 Kinase | Thiourea Derivative | -8.2 | Ala751, Leu796 biointerfaceresearch.com |
| Sirtuin-1 (SIRT1) | Thiourea Derivative | -9.3 | Phe273, Phe297, His363 researchgate.net |
| NUDT5 | Thiourea-Metal Complex | -8.9 | Stable interactions observed via RMSD/RMSF analysis. nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations offer a powerful lens to observe the behavior of molecules over time, providing insights into their conformational stability and the dynamics of their interactions with biological macromolecules. While direct MD simulation studies on this compound are not extensively documented in publicly available research, the principles of its dynamic behavior can be inferred from studies on structurally similar thiourea derivatives. researchgate.netrsc.orgresearchgate.net
MD simulations of related fluorinated phenylthiourea (B91264) compounds are typically performed over nanosecond timescales to analyze the stability of the molecule and its complexes with target proteins. researchgate.netresearchgate.net Key parameters evaluated during these simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
The RMSD provides a measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. In the context of this compound complexed with a hypothetical protein target, a stable RMSD value over the simulation time would suggest that the compound remains securely bound in the active site without significant conformational changes, indicating a stable binding mode.
The RMSF , on the other hand, highlights the flexibility of different parts of the molecule. For this compound, higher RMSF values might be observed for the methyl and fluorophenyl groups, indicating their relative freedom of movement, while the thiourea core is expected to remain more rigid to maintain key interactions. Analysis of RMSF in studies of similar thiourea derivatives shows that specific residues in the binding pocket of a protein exhibit fluctuations upon ligand binding, which can be crucial for the biological activity. researchgate.net
Table 1: Illustrative Data from MD Simulations of a Thiourea Derivative-Protein Complex
| Parameter | Value/Observation | Significance |
| Simulation Time | 30 ns | Provides a reasonable timeframe to assess stability. researchgate.net |
| RMSD of Ligand | Plateauing after 5 ns | Indicates the ligand has reached a stable conformation within the binding site. |
| RMSF of Protein Residues | Peaks at loop regions, lower in alpha-helices and beta-sheets | Highlights flexible regions of the protein that may be involved in ligand entry or conformational changes. researchgate.net |
| Key Interacting Residues (Hypothetical) | Phe, Ala, Ile, Ser | Suggests the nature of the binding pocket (e.g., hydrophobic, polar). researchgate.net |
This table is illustrative and based on findings for analogous thiourea compounds.
In Silico Prediction of Biological Interactions and Pathways
In silico methods are instrumental in predicting the biological targets and pathways that a small molecule like this compound might modulate. These computational techniques range from molecular docking to more complex approaches that predict a compound's activity spectrum based on its structure.
Molecular docking is a primary tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target. For this compound, docking studies against various protein targets could reveal potential biological activities. For instance, studies on analogous thiourea derivatives have shown that they can form stable complexes with enzymes like Sirtuin-1 (SIRT1) and prostaglandin (B15479496) E synthase, suggesting potential roles as anticancer or analgesic agents, respectively. rsc.orgresearchgate.net The binding affinity is often quantified by a docking score or binding energy, with more negative values indicating a more favorable interaction.
The interactions predicted by docking are typically a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. In the case of this compound, the thiourea moiety can act as both a hydrogen bond donor (N-H groups) and acceptor (sulfur atom). The 3-fluorophenyl ring can participate in hydrophobic and pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding site.
Beyond single-target docking, computational tools can predict a wider range of biological activities. The "Prediction of Activity Spectra for Substances" (PASS) is an example of a tool that can forecast the probable biological effects of a compound based on its structural formula. nih.gov Such predictions can help in identifying potential therapeutic applications and also in flagging potential off-target effects.
Table 2: Predicted Biological Interactions for a Representative Thiourea Derivative
| Predicted Activity | Method of Prediction | Key Molecular Features Involved | Potential Therapeutic Area |
| Enzyme Inhibition | Molecular Docking | Thiourea group (hydrogen bonding), Phenyl ring (hydrophobic interactions) | Anticancer, Anti-inflammatory rsc.orgresearchgate.net |
| Receptor Agonism/Antagonism | Pharmacophore Modeling | Spatial arrangement of functional groups | Various |
| Antimicrobial Activity | QSAR (Quantitative Structure-Activity Relationship) | Lipophilicity, electronic properties | Infectious Diseases |
| Modulation of Signaling Pathways | Pathway Analysis Tools | Based on predicted protein targets | Oncology, Immunology |
This table represents potential interactions based on the known activities of the thiourea chemical class.
Investigation of Preclinical Biological Activities and Mechanistic Insights
In Vitro Studies of Antiproliferative and Anticancer Activities
No published studies were found describing the in vitro antiproliferative and anticancer activities of 1-(3-Fluorophenyl)-3-methylthiourea.
There is no available data from cell line-specific cytotoxicity assays for this compound against common cancer cell lines such as HeLa, MCF-7, or those derived from lung, colon, or prostate cancers. While related diarylthiourea and N,N'-disubstituted thiourea (B124793) derivatives have been evaluated for cytotoxicity, these findings are not directly applicable to the subject compound.
Information regarding the effect of this compound on cellular proliferation and viability is not available in the current scientific literature.
There are no specific research articles detailing investigations into whether this compound can induce apoptosis or modulate the cell cycle in cancer cells.
Antimicrobial Research: Antibacterial, Antifungal, and Antiviral Potential
No specific studies on the antimicrobial potential of this compound have been published. Research on other thiourea derivatives has shown that antimicrobial activity is highly dependent on the specific substituent groups attached to the thiourea core.
There is no documented evidence or data concerning the efficacy of this compound as an inhibitor of either Gram-positive or Gram-negative bacterial growth.
No studies were identified that evaluated the antifungal properties of this compound against any specific fungal strains.
Antiviral Effects (e.g., HIV-1, RNA/DNA Viruses)
Thiourea derivatives are recognized for their potential as antiviral agents. biorxiv.orgontosight.ainih.gov Research into this chemical class has revealed activity against a range of viruses, including Human Immunodeficiency Virus type-1 (HIV-1) and various DNA and RNA viruses. nih.govresearchgate.net
A novel class of thiourea compounds was identified as potent inhibitors of Herpes Simplex Virus type 1 (HSV-1), a DNA virus. nih.gov These compounds were found to act late in the viral replication cycle. nih.gov The mechanism of action involves impairing both the cleavage of concatameric viral DNA into genome-length units and the subsequent packaging of the DNA into new capsids. nih.gov Resistance to these inhibitors was mapped to the UL6 gene, which encodes the portal protein essential for DNA encapsidation. nih.gov Notably, a 2-fluoro-benzamide derivative of the lead compound in this class also demonstrated inhibitory activity against HSV-1 replication. nih.gov
In the context of retroviruses, certain thiourea derivatives have demonstrated noteworthy activity against HIV-1. nih.gov Specifically, one derivative showed interesting activity against both wild-type HIV-1 and strains with clinically significant mutations. nih.gov Mechanistic studies identified it as a non-nucleoside inhibitor of the reverse transcriptase (NNRTI), a key enzyme in the HIV life cycle. nih.gov Other related thiourea compounds have been evaluated against hepatitis B virus (HBV), where they showed potential by suppressing viral replication. biorxiv.org
| Virus Target | Thiourea Class/Derivative | Observed Effect | Mechanism of Action | Source(s) |
|---|---|---|---|---|
| Herpes Simplex Virus type 1 (HSV-1) | N-{4-[3-(5-Chloro-2,4-dimethoxyphenyl)-thioureido]-phenyl}-acetamide and its 2-fluoro-benzamide derivative | Inhibition of viral replication | Inhibits viral DNA cleavage and encapsidation; targets the UL6 portal protein. | nih.gov |
| Human Immunodeficiency Virus type 1 (HIV-1) | Thiourea derivative with 1,3-benzothiazole-2-yl moiety | Inhibition of wild-type and mutant strains | Non-nucleoside reverse transcriptase inhibitor (NNRTI) | nih.gov |
| Hepatitis B Virus (HBV) | DSA-00, DSA-02, DSA-09 (thiourea derivatives) | Suppression of viral replication | Reported to mask the effect of HBx proteins. | biorxiv.org |
Enzyme Inhibition Studies and Mechanistic Pharmacology
Sirtuin-1 (SIRT1) is a protein deacetylase that has emerged as a therapeutic target in a number of diseases. Thiourea derivatives have been investigated as potential SIRT1 inhibitors. mdpi.com Computational or in silico studies, including molecular docking, have been employed to predict the interaction between various thiourea derivatives and the SIRT1 enzyme. frontiersin.org These studies aim to identify compounds with favorable binding affinities and to understand the structural basis for their inhibitory activity. frontiersin.org Research into N(ε)-thiocarbamoyl-lysine and its derivatives, such as N(ε)-methyl-thiocarbamoyl-lysine, has demonstrated that the thiourea moiety can act as a potent, mechanism-based inhibitory "warhead" against sirtuins, including SIRT1. nih.gov
Ribonucleotide reductase (RR) is an essential enzyme for DNA synthesis and repair, making it a well-established target for cancer therapy. nih.govnih.gov Inhibitors of this enzyme, such as hydroxyurea (B1673989) and gemcitabine, function by depleting the pool of deoxyribonucleotides necessary for DNA replication. frontiersin.orgwikipedia.org However, a review of the available scientific literature did not yield specific studies investigating the inhibitory activity of this compound or its close fluorophenyl thiourea analogues against ribonucleotide reductase.
Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are validated targets for antibacterial agents. A new class of compounds known as novel bacterial topoisomerase inhibitors (NBTIs) targets these enzymes. nih.gov Research into thiosemicarbazide (B42300) derivatives, which share a structural relationship with thioureas, has shown inhibitory activity against E. coli DNA gyrase B and topoisomerase IV. wikipedia.org One such derivative exhibited excellent inhibition of E. coli DNA gyrase B and moderate activity against E. coli topoisomerase IV, suggesting it may function as a dual inhibitor. wikipedia.org Molecular docking studies of this compound indicated that the thiosemicarbazide fragment was crucial for binding to the enzyme's active site. wikipedia.org
| Enzyme Target | Inhibitor | IC₅₀ (µM) | Reference Compound (Novobiocin) IC₅₀ (µM) | Source |
|---|---|---|---|---|
| E. coli DNA gyrase B | Thiosemicarbazide derivative 8 | 0.33 ± 1.25 | 0.28 ± 1.45 | wikipedia.org |
| E. coli Topoisomerase IV | 19.72 ± 1.00 | 10.65 ± 1.02 |
Anti-Inflammatory and Antioxidant Research
Thiourea derivatives are noted for their anti-inflammatory and antioxidant properties. mdpi.comnih.gov Inflammation is a complex biological response, and enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key mediators in the process. nih.gov
Studies on new thiourea derivatives of the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952) have been conducted. nih.gov A derivative containing a p-fluoroaniline moiety was synthesized and evaluated. nih.gov While many of the tested naproxen-thiourea compounds did not show strong inhibition of COX-2, several derivatives with aromatic amines demonstrated significant inhibition of 5-LOX. nih.govnih.gov Further research into related fluorophenyl-containing heterocyclic structures has also identified compounds with anti-inflammatory effects, such as the inhibition of pro-inflammatory mediators. researchgate.netnuph.edu.ua
In the realm of antioxidant activity, fluorophenyl thiourea derivatives have been shown to possess high efficacy. scilit.com In one study, their capacity was evaluated using various assays, including DPPH· and ABTS·+ scavenging experiments. scilit.com The results indicated that fluorophenyl thiourea compounds displayed very high antioxidant activity, in some cases surpassing that of standard antioxidants. scilit.com
| Activity Type | Compound Class/Derivative | Key Finding | Source(s) |
|---|---|---|---|
| Antioxidant | Fluorophenyl thiourea derivatives | Exhibited very high antioxidant capacity in various assays (DPPH·, ABTS·+). | scilit.com |
| Anti-inflammatory | Naproxen-thiourea derivative with p-fluoroaniline | Demonstrated significant inhibition of 5-lipoxygenase (5-LOX). | nih.govnih.gov |
| 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives | Showed inhibitory effects on p38α kinase and pro-inflammatory mediators. | researchgate.net |
Antiprotozoal and Antimalarial Research
The thiourea scaffold is a versatile structural motif that has been explored for a range of therapeutic applications, including the development of antiprotozoal and antimalarial agents. biorxiv.orgnih.gov The synthesis of various heterocyclic compounds, such as thiazoles, from thiourea precursors has yielded molecules with activity against protozoa like Giardia intestinalis and Trichomonas vaginalis. nih.gov
In the context of malaria, research has been conducted on platinum(II) complexes containing benzoylthiourea (B1224501) ligands. nih.gov These complexes were found to inhibit the formation of β-hematin (the synthetic equivalent of hemozoin, or malaria pigment), a crucial detoxification process for the Plasmodium parasite. nih.gov Several of these compounds exhibited potent in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov While direct studies on this compound were not identified in the reviewed literature, the demonstrated activity of related thiourea-containing compounds suggests this chemical class holds potential for further investigation in the search for new antiprotozoal and antimalarial drugs.
Table of Compounds
| Compound Name | Compound Class/Type |
|---|---|
| This compound | Fluorophenyl Thiourea Derivative |
| N-{4-[3-(5-Chloro-2,4-dimethoxyphenyl)-thioureido]-phenyl}-acetamide | Thiourea Derivative |
| N(ε)-Thiocarbamoyl-lysine | Thiourea-amino acid conjugate |
| N(ε)-Methyl-thiocarbamoyl-lysine | Thiourea-amino acid conjugate |
| Hydroxyurea | Ribonucleotide Reductase Inhibitor |
| Gemcitabine | Ribonucleotide Reductase Inhibitor |
| Novobiocin | Aminocoumarin Antibiotic |
| Naproxen | Non-Steroidal Anti-Inflammatory Drug (NSAID) |
| 3-(2-Fluorophenyl)-6-phenyl- ontosight.airesearchgate.netnih.govtriazolo[3,4-b] ontosight.ainih.govnih.govthiadiazole | Fluorophenyl-containing Heterocycle |
| β-hematin | Biocrystal (Malaria Pigment) |
| Chloroquine | Antimalarial Drug |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis
Elucidating Structural Determinants for Observed Biological Activities
The Thiourea (B124793) Core: The N-C(S)-N moiety is a critical pharmacophore. Its sulfur and two nitrogen atoms can act as hydrogen bond donors and acceptors, enabling a variety of non-covalent interactions with biological macromolecules. biointerfaceresearch.com The thione (C=S) group, in particular, is a versatile ligand capable of coordinating with metal ions in metalloenzymes or forming strong hydrogen bonds. mdpi.com
The Phenyl Group: The presence of an aromatic ring, such as the phenyl group, often contributes to binding affinity through hydrophobic and π-π stacking interactions within the target's binding pocket. biointerfaceresearch.com
N-Substituents: The nature of the substituents on the nitrogen atoms significantly modulates the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity. In this case, the substituents are a 3-fluorophenyl group and a methyl group.
Research on various thiourea derivatives has demonstrated their potential as anticancer, antimicrobial, antioxidant, and enzyme inhibitory agents. mdpi.comdergipark.org.tr For instance, certain thiourea derivatives have shown potent inhibitory activity against enzymes like tyrosinase, α-amylase, and α-glucosidase. dergipark.org.trnih.gov The specific activity of 1-(3-Fluorophenyl)-3-methylthiourea would be determined by the unique combination of these structural features and their collective influence on its interaction with a given biological target.
| Structural Component | General Contribution to Biological Activity | Example from Related Compounds |
|---|---|---|
| Thiourea Core [N-C(S)-N] | Acts as a key pharmacophore, forming hydrogen bonds and coordinating with metal ions. | The thiourea moiety is essential for the tyrosinase inhibitory activity in various derivatives. |
| Aromatic Ring (e.g., Phenyl) | Enhances binding affinity via hydrophobic and π-π interactions. | The presence of a benzodioxole ring in some thioureas is crucial for their antitumor activity. biointerfaceresearch.com |
| N-Substituents (Alkyl/Aryl) | Modulate lipophilicity, electronics, and steric fit, influencing potency and selectivity. | In leishmanicidal thioureas, the length of carbon spacers and lipophilicity are key for optimizing activity. mdpi.com |
Impact of Fluorine Substitution on Biological Activity and Selectivity
The introduction of fluorine into a molecule is a common strategy in medicinal chemistry to modulate its physicochemical and biological properties. researchgate.net Fluorine's high electronegativity and small size allow it to act as a bioisostere of a hydrogen atom or a hydroxyl group, but with profoundly different electronic consequences. researchgate.net
In the context of this compound, the fluorine atom at the meta-position of the phenyl ring has several potential impacts:
Enhanced Binding Affinity: The highly polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with polar residues in a binding site. It can also act as a hydrogen bond acceptor. nih.gov
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by enzymes like cytochrome P450. This can increase the compound's biological half-life. researchgate.net
Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, such as the N-H protons of the thiourea core, which can affect ionization state and target interaction.
Positional Isomerism: The position of the fluorine atom on the phenyl ring is critical. Studies on fluorophenyl derivatives often show that ortho-, meta-, and para-substituted isomers exhibit different potencies and selectivities. For example, in a study of fluorophenyl thiourea derivatives as inhibitors of diabetes-related enzymes, the 4-fluorophenyl (para) derivative showed the highest inhibition of α-amylase and α-glucosidase. nih.gov This highlights that the specific placement of the fluorine atom dictates its influence on the molecule's electronic distribution and spatial arrangement, thereby affecting its fit and interaction with the enzyme's active site. Similarly, studies on fluorinated pyrroloquinolinones showed that introducing a fluorine atom at the 2- or 3-position of a phenyl ring resulted in potent cytotoxicity. nih.gov
| Compound Type | Target/Activity | Key Finding | Reference IC50 Value |
|---|---|---|---|
| 4-Fluorophenyl thiourea derivative | α-Amylase Inhibition | Demonstrated the highest inhibition among derivatives tested. | 53.307 nM nih.gov |
| 4-Fluorophenyl thiourea derivative | α-Glucosidase Inhibition | Showed the highest inhibition among derivatives tested. | 24.928 nM nih.gov |
| Fluoro-thiourea derivative (Compound 10) | Anticancer (MOLT-3 cell line) | Showed the best activity for this cell line. | 1.20 µM nih.gov |
| Fluoro-thiourea derivative (Compound 13) | Anticancer (HuCCA-1 cell line) | Most potent agent against this cell line. | 14.47 µM nih.gov |
Role of Substituents (Electronic and Steric Effects) on the Thiourea Core
The biological activity of thiourea derivatives is finely tuned by the electronic and steric properties of the N-substituents. rsc.org In this compound, the two substituents exert distinct effects on the central thiourea moiety.
3-Fluorophenyl Group:
Electronic Effect: Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I). When placed at the meta position, this inductive effect dominates, pulling electron density from the phenyl ring and, consequently, from the adjacent nitrogen atom of the thiourea core. This can influence the nucleophilicity of the nitrogen and sulfur atoms.
Steric Effect: The phenyl group is a bulky substituent, and its presence introduces significant steric hindrance. This can influence the preferred conformation of the molecule and its ability to fit into a constrained binding site.
Methyl Group:
Electronic Effect: The methyl group is a weak electron-donating group (+I effect). It pushes electron density towards the adjacent nitrogen atom, slightly increasing its basicity compared to an unsubstituted N-H.
Steric Effect: The methyl group is relatively small, imposing minimal steric bulk. This contrasts with the larger phenyl group on the other nitrogen, creating an asymmetrical substitution pattern that can be crucial for selective binding.
The interplay of these opposing electronic effects (electron-withdrawing 3-fluorophenyl vs. electron-donating methyl) and differing steric demands creates a unique electronic and conformational profile for this compound, which ultimately defines its interaction with specific biological targets.
| Substituent | Electronic Effect | Steric Effect | Impact on Thiourea Core |
|---|---|---|---|
| 3-Fluorophenyl | Strongly electron-withdrawing (Inductive, -I) | Bulky / High | Reduces electron density on adjacent nitrogen; influences conformation. |
| Methyl | Weakly electron-donating (Inductive, +I) | Small / Low | Slightly increases electron density on adjacent nitrogen; minimal steric hindrance. |
Correlation between Molecular Properties and Biological Response
Quantitative structure-activity relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activities. nih.govfarmaciajournal.com QSAR models are mathematical equations that link numerical descriptors of a molecule's properties to its observed activity, allowing for the prediction of the activity of new, untested compounds. researchgate.net
For a compound like this compound, a QSAR study would involve calculating a variety of molecular descriptors and correlating them with a specific biological response (e.g., IC50 value for enzyme inhibition or cancer cell cytotoxicity). sciencepublishinggroup.com Based on QSAR studies of related thiourea derivatives, several key descriptors are consistently found to be important. nih.gov
Lipophilicity (logP): This descriptor measures a compound's solubility in fatty versus aqueous environments and is crucial for its ability to cross biological membranes and reach its target. sciencepublishinggroup.com The logP value is influenced by all parts of the molecule, including the fluorine atom, which generally increases lipophilicity.
Electronic Descriptors: Properties like electronegativity, polarizability, and dipole moment are critical. nih.gov The presence of the electronegative fluorine atom significantly impacts these parameters.
Steric/Topological Descriptors: Molecular weight, van der Waals volume, and molecular surface area describe the size and shape of the molecule, which are vital for its fit within a receptor's binding site. nih.gov
A typical QSAR model for a series of thiourea analogues might take the form of a multiple linear regression (MLR) equation. For instance, a QSAR study on sulfur-containing anticancer agents found that properties like mass, polarizability, and the octanol-water partition coefficient were key predictors of activity. nih.gov Therefore, a predictive model for this compound would quantitatively link its calculated molecular properties to its biological efficacy, providing a powerful tool for designing more potent analogues.
| Molecular Descriptor Class | Specific Descriptor Example | General Influence on Biological Response |
|---|---|---|
| Lipophilicity | logP (Octanol-Water Partition Coefficient) | Affects membrane permeability and bioavailability; optimal range is often sought. sciencepublishinggroup.com |
| Electronic | Electronegativity, Polarizability | Governs electrostatic, inductive, and dispersion interactions with the biological target. nih.gov |
| Steric / Topological | Molecular Weight, Van der Waals Volume | Determines the steric fit of the molecule into the binding site of a receptor or enzyme. nih.gov |
| Structural | Frequency of specific bonds (e.g., C-N, F-F) | Can be used as a simple indicator for the presence of key functional groups. nih.gov |
Coordination Chemistry of Thiourea Derivatives
Synthesis and Characterization of Metal Complexes of 1-(3-Fluorophenyl)-3-methylthiourea and Analogues
The synthesis of metal complexes involving N,N'-disubstituted thiourea (B124793) ligands is typically achieved by reacting the ligand with a suitable metal salt in a 1:1 or 1:2 metal-to-ligand molar ratio. mdpi.com Common transition metals used include copper, nickel, zinc, palladium, and platinum. mdpi.comnih.gov The reaction conditions, such as the solvent and the presence or absence of a base, can influence the final structure and coordination mode of the complex. mdpi.com
For instance, the reaction of a thiourea derivative with bivalent metal ions like Cu(II), Pd(II), and Pt(II) in a 2:1 ligand-to-metal ratio can yield complexes of the type [MCl₂(ligand)₂]. mdpi.com In the presence of a base, such as triethylamine (Et₃N), deprotonation of the ligand can occur, leading to the formation of chelated complexes like [M(ligand-H)₂]. mdpi.com These complexes are generally characterized using a suite of analytical techniques, including elemental analysis, mass spectrometry, and various spectroscopic methods. mdpi.comnih.gov
Ligand Properties and Coordination Modes
Thiourea derivatives, including this compound, are versatile ligands capable of coordinating to metal centers in several ways. mdpi.com The specific coordination is influenced by factors such as the nature of the metal ion, the substituents on the thiourea backbone, and the reaction conditions.
The primary coordination modes observed are:
Monodentate Coordination: The ligand coordinates to the metal center exclusively through the sulfur atom of the thiocarbonyl (C=S) group. mdpi.com This is a common mode, particularly when the reaction is carried out in neutral conditions. mdpi.com The sulfur atom acts as a soft donor, readily bonding with soft metal ions.
Bidentate Chelation: The ligand can act as a chelating agent, bonding to the metal through both the sulfur atom and one of the nitrogen atoms. mdpi.comnih.gov This typically requires the deprotonation of the nitrogen atom, often facilitated by the addition of a base, resulting in a stable chelate ring. mdpi.com
The presence of a fluorophenyl group, as in this compound, can influence the electronic properties of the ligand, potentially affecting its coordination behavior and the stability of the resulting metal complexes. nih.gov
Spectroscopic and Structural Studies of Metal Complexes
Spectroscopic and structural analysis are crucial for elucidating the coordination mode and geometry of the metal complexes.
Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. Upon complexation, characteristic changes in the vibrational frequencies of the ligand are observed.
A shift in the ν(C=S) band to a lower frequency is a strong indicator of the sulfur atom's involvement in coordination to the metal center. mdpi.comnih.gov
Changes in the ν(N-H) stretching frequency can also signify coordination. In monodentate S-coordinated complexes, this band may show minor shifts. mdpi.com In bidentate N,S-chelated complexes, the disappearance of the ν(N-H) band confirms the deprotonation of the nitrogen atom upon coordination. ksu.edu.tr
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the complexes in solution.
In the ¹³C NMR spectrum, the resonance for the thiocarbonyl carbon (C=S) often shifts downfield upon coordination, indicating a decrease in electron density at this carbon due to the formation of the metal-sulfur bond. mdpi.com
¹H NMR signals for the N-H protons and the protons on the phenyl and methyl groups may also shift upon complexation, providing further evidence of the ligand-metal interaction. mdpi.com
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, confirming the coordination geometry around the metal center (e.g., square planar, tetrahedral, or octahedral), bond lengths, and bond angles. nih.govmdpi.com For example, X-ray studies have confirmed distorted tetrahedral geometries for some Cu(I) and Zn(II) complexes and square planar geometries for certain Ni(II) and Cu(II) complexes with thiourea derivatives. nih.gov
Table 1: Representative Spectroscopic Data for Thiourea-Metal Complex Formation
| Compound Type | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation upon Coordination | Reference |
| Free Thiourea Ligand | ν(N-H) | 3176 | Shifts or disappears | mdpi.com |
| Free Thiourea Ligand | ν(C=S) | 707 | Shifts to lower frequency (e.g., by 11-42 cm⁻¹) | mdpi.com |
| Metal Complex | ν(M-S) | 334-368 | New band appears | wikipedia.org |
| Metal Complex | ν(M-N) | ~500 | New band may appear in chelated complexes |
Investigation of Biological Activities of Thiourea-Metal Complexes
Thiourea derivatives and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The coordination of the thiourea ligand to a metal ion can significantly alter its biological efficacy. researchgate.net
Enhanced or Modulated Biological Effects Compared to Free Ligand
A recurring theme in the study of these compounds is the enhancement of biological activity upon metal complexation. researchgate.net The free thiourea ligands often show moderate to negligible cytotoxicity or antimicrobial effects, whereas their corresponding metal complexes can display potent activity. mdpi.comresearchgate.net
For example, studies on various cancer cell lines have shown that gold(I) and silver(I) complexes of thiourea derivatives are significantly more cytotoxic than the free ligands. researchgate.net Similarly, certain platinum(II) and palladium(II) complexes of N-Phenylmorpholine-4-carbothioamide demonstrated good cytotoxic activity against MCF-7 breast cancer cell lines, while the free ligand had a negligible effect. mdpi.com The Pt(II) complex, in this case, showed the most promising activity with an IC₅₀ value of 12.72 ± 0.4 μM. mdpi.com Copper(II) complexes of halogenated phenylthiourea (B91264) derivatives have also been reported to strongly inhibit the growth of mycobacteria isolated from tuberculosis patients, proving more potent than the reference drug isoniazid. nih.gov
This enhancement is often attributed to mechanisms like increased lipophilicity of the complex, which facilitates passage through cell membranes, and the specific role of the metal ion in interacting with biological targets.
Table 2: Comparison of Cytotoxic Activity (IC₅₀ in µM) for a Thiourea Ligand and its Metal Complexes
| Compound | MCF-7 (Breast Cancer) | Reference |
| N-Phenylmorpholine-4-carbothioamide (Ligand) | 80.30 ± 1.91 | mdpi.com |
| [PdCl₂(ligand)₂] (Complex) | >100 | mdpi.com |
| [PtCl₂(ligand)₂] (Complex) | 12.72 ± 0.40 | mdpi.com |
Mechanistic Studies of Metal Complex Interactions with Biological Targets
Research into the mechanism of action suggests that thiourea-metal complexes can interact with various biological targets. The specific target often depends on the nature of both the metal and the ligand.
Enzyme Inhibition: A primary mechanism is the inhibition of crucial enzymes. Gold complexes are known to target thiol-containing enzymes, particularly thioredoxin reductase, which is involved in cellular redox balance. nih.gov Copper(II) complexes of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea have been shown to act as dual inhibitors of DNA gyrase and topoisomerase IV in Staphylococcus aureus. nih.gov These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death. nih.gov
DNA Interaction: Some metal complexes can bind to DNA, interfering with its replication and transcription processes, ultimately inducing apoptosis (programmed cell death).
Protein Binding: Molecular docking studies have been used to model the interaction between thiourea-metal complexes and the active sites of target proteins. For example, complexes have been docked into the active site of bacterial tyrosinase, showing potential interactions through hydrogen bonds and pi-cation interactions with key amino acid residues like glutamate and arginine. mdpi.com
Catalytic Applications of Thiourea-Metal Complexes
While extensively studied for their biological properties, the use of thiourea derivatives as ligands in catalysis is also a growing area of research. Thioureas themselves can function as organocatalysts, primarily through hydrogen-bond donation to activate substrates. wikipedia.org When coordinated to a metal center, the resulting complex can exhibit unique catalytic activities.
Metal complexes of thiourea and its analogs have been explored as catalysts in several organic transformations:
Transfer Hydrogenation: Water-soluble Ruthenium(II) complexes bearing chiral aroylthiourea ligands have been successfully employed as catalysts for the asymmetric transfer hydrogenation of ketones. nih.gov
Cross-Coupling Reactions: Palladium(II) complexes of certain thiourea derivatives have been reported to act as efficient catalysts for Suzuki–Miyaura cross-coupling reactions, a vital tool for forming carbon-carbon bonds in organic synthesis. nih.gov
Oxidation Reactions: Some copper complexes have been tested as catalysts in the aerobic oxidation of catechols to the corresponding quinones. cnr.it
Hydrogen Evolution: Iron complexes with thiourea-derived ligands have been investigated for their potential in the electrocatalytic reduction of hydrogen. cnr.it
The combination of the thiourea ligand scaffold with a catalytically active metal center offers a promising avenue for the development of new and efficient catalysts for a variety of chemical reactions. mdpi.com
Future Research Directions and Potential Applications in Early Stage Research
Rational Design of Novel Thiourea (B124793) Derivatives with Enhanced Research Properties
The core structure of 1-(3-Fluorophenyl)-3-methylthiourea provides a versatile scaffold for the rational design of new chemical entities with potentially enhanced properties for research applications. The design and synthesis of novel thiourea derivatives are a significant focus in medicinal chemistry due to their diverse biological activities. mdpi.comrsc.org
Future research could systematically modify the structure of this compound to explore structure-activity relationships (SAR). nih.gov Key areas for modification include:
Substitution on the Phenyl Ring: The position and nature of the fluorine atom on the phenyl ring can be altered. Introducing different halogen atoms (chlorine, bromine) or other electron-withdrawing or electron-donating groups could significantly impact the molecule's electronic properties, lipophilicity, and, consequently, its interaction with biological targets.
Modification of the Methyl Group: The methyl group on the thiourea nitrogen could be replaced with larger alkyl or aryl groups to probe the steric requirements of potential binding sites.
Isosteric Replacement: The thiourea moiety itself can be replaced with bioisosteres such as urea (B33335), guanidine, or other similar functional groups to investigate the role of the sulfur atom in any observed biological activity. nih.gov
A systematic library of analogs could be synthesized and screened to identify compounds with improved potency, selectivity, or other desirable research properties.
| Parent Compound | Potential Modification Site | Example of Modification | Potential Impact on Properties |
| This compound | Phenyl Ring | Introduction of a second fluorine atom | Altered electronics and binding affinity |
| This compound | Methyl Group | Replacement with an ethyl or propyl group | Modified steric interactions |
| This compound | Thiourea Moiety | Replacement with a urea group | Changes in hydrogen bonding capacity |
Multi-target Approaches in Chemical Biology Research
The ability of small molecules to interact with multiple biological targets is an increasingly important area of chemical biology research. Thiourea derivatives have been shown to exhibit a wide range of biological activities, suggesting they may act on multiple pathways. biointerfaceresearch.commdpi.com The antitumor activity of some thiourea derivatives, for instance, is thought to arise from their ability to target multiple pathways involved in carcinogenesis. biointerfaceresearch.com
Future studies on this compound could explore its potential as a multi-target agent. This could involve screening the compound against a panel of different enzymes, receptors, or other protein targets to identify any polypharmacological effects. This approach is particularly relevant in complex diseases where targeting a single pathway may not be sufficient.
Development of Advanced In Vitro Biological Models for Mechanistic Research
To better understand the potential mechanisms of action of compounds like this compound, advanced in vitro models that more closely mimic human physiology are essential. mdpi.com Traditional two-dimensional cell cultures often fail to replicate the complex cellular environments found in vivo. nih.gov
Future mechanistic studies could employ more sophisticated models, such as:
Three-Dimensional (3D) Cell Cultures: Spheroids and organoids can provide a more physiologically relevant context to study the effects of the compound on cell growth, differentiation, and toxicity. nih.gov
Organs-on-a-Chip: These microfluidic devices can simulate the functions of human organs and could be used to investigate the compound's metabolism, efficacy, and potential toxicity in a more dynamic and human-relevant system. researchgate.net
The use of these advanced models can provide more predictive data on the potential effects of this compound and its derivatives, helping to bridge the gap between preclinical research and potential future applications. technologynetworks.com
Exploration of this compound in Material Science or Sensors
While the primary focus of thiourea derivative research has been in the biological sciences, their unique chemical properties also suggest potential applications in material science. The thiourea moiety can act as a ligand for metal ions, and some derivatives have been investigated for their use in creating novel materials or as chemical sensors. For example, certain thiourea derivatives have been explored as reducing agents in the polymerization of materials used in dental applications. nih.gov
Future research could investigate the potential of this compound in these areas. For instance, its ability to coordinate with metal ions could be explored for the development of new catalysts or functional materials. Additionally, the fluorophenyl group could impart specific properties that might be useful in the design of sensors for detecting specific analytes.
Computational-Experimental Integration for Accelerated Research Discovery
The integration of computational and experimental approaches can significantly accelerate the research and discovery process for new chemical entities. nih.gov Molecular docking and other in silico methods are valuable tools for predicting the potential biological targets of small molecules and for guiding the design of new derivatives. nih.govresearchgate.net
For this compound, a combined computational and experimental workflow could involve:
In Silico Screening: Using the structure of the compound to perform virtual screening against libraries of known protein structures to identify potential biological targets.
Molecular Docking: To predict the binding modes and affinities of the compound and its rationally designed analogs to the identified targets. semanticscholar.org
In Vitro Validation: Synthesizing the most promising compounds identified through computational methods and testing them in relevant biological assays to validate the in silico predictions.
This iterative cycle of computational design and experimental validation can streamline the process of identifying and optimizing new thiourea derivatives for specific research applications.
Conclusion
Summary of Key Academic Research Findings on 1-(3-Fluorophenyl)-3-methylthiourea
Direct and extensive research on this compound is not widely present in the public domain. However, by examining studies on structurally similar compounds, we can infer potential areas of scientific interest.
Thiourea (B124793) derivatives are recognized for their wide spectrum of biological activities and their utility as versatile intermediates in organic synthesis. mdpi.com Research into fluorinated thiourea compounds, in particular, has revealed promising avenues for the development of new therapeutic agents. For instance, studies on various 1,3-disubstituted thiourea derivatives have highlighted their potential as cytotoxic agents against cancer cells. A series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs demonstrated significant cytotoxicity against human colon and prostate cancer cell lines, with some derivatives showing greater efficacy than the established chemotherapy drug cisplatin. nih.gov The presence of a fluorine-containing phenyl ring is often associated with enhanced biological activity.
Furthermore, the synthesis of thiourea derivatives is a well-established area of chemical research. A common method for synthesizing related compounds, such as 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, involves the reaction of an appropriate isothiocyanate with an aniline (B41778) derivative. mdpi.com In the case of this compound, a plausible synthetic route would involve the reaction of 3-fluoroaniline (B1664137) with methyl isothiocyanate.
Methylthiourea derivatives, such as 1-(4-carbamoylphenyl)-3-methylthiourea and 1-methyl-3-(quinolin-8-yl)thiourea, have been utilized as starting materials in the synthesis of more complex heterocyclic structures like 1,3-thiazoles. researchgate.net This underscores the role of methylthiourea compounds as valuable building blocks in medicinal chemistry for creating novel molecular scaffolds with potential biological activities.
Computational studies on thiourea derivatives have also been employed to predict their anticancer potential through mechanisms like the inhibition of sirtuin-1 (SIRT1), a protein implicated in cancer development. researchgate.net Such in silico methods could be applied to this compound to screen for potential biological targets and guide future experimental research.
Outlook for Future Scholarly Contributions to the Field of Thiourea Chemistry and Biology
The field of thiourea chemistry is poised for continued growth, with several key areas ripe for future scholarly contributions. The versatility of the thiourea scaffold ensures its continued relevance in medicinal chemistry, materials science, and catalysis. mdpi.com
Future research will likely focus on the design and synthesis of novel thiourea derivatives with enhanced and selective biological activities. The exploration of fluorinated thioureas, including this compound, as potential anticancer, antimicrobial, and antiviral agents will remain a significant area of investigation. nih.govmdpi.com The strategic placement of fluorine atoms can modulate a compound's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool for drug design.
A deeper understanding of the structure-activity relationships (SAR) of thiourea derivatives will be crucial for the rational design of more potent and selective compounds. mdpi.com Systematic studies that vary the substituents on the thiourea nitrogen atoms, as in the case of this compound, will contribute to this understanding.
The development of more efficient and sustainable synthetic methodologies for thiourea derivatives is another important research direction. While traditional methods are effective, the principles of green chemistry are likely to drive the innovation of new synthetic routes that minimize waste and environmental impact.
Furthermore, the application of computational chemistry will continue to play a vital role in predicting the biological activities and physicochemical properties of new thiourea compounds, thereby accelerating the discovery process. researchgate.net In silico screening of compounds like this compound against various biological targets could uncover novel therapeutic opportunities.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-(3-Fluorophenyl)-3-methylthiourea?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous thiourea derivatives are prepared by reacting acyl chlorides (e.g., 4-hexylbenzoyl chloride) with methylthiourea in ethanol under reflux conditions, using triethylamine as a catalyst. Reaction optimization includes temperature control (75°C), solvent selection (ethanol), and stoichiometric ratios to maximize yields (>97%) . Purification often involves rotary evaporation and recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- FT-IR : Identifies thiourea functional groups (N-H stretching at ~3200 cm⁻¹, C=S absorption at ~1250 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms aromatic substitution patterns (e.g., 3-fluorophenyl protons) and methyl group integration .
- UV-Vis : Detects π→π* transitions in aromatic systems .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Q. How is single-crystal X-ray diffraction (SCXRD) applied to analyze thiourea derivatives?
SCXRD is used to resolve molecular geometry and intermolecular interactions. For example, SHELX software refines crystallographic data, identifying bond lengths, angles, and hydrogen-bonding networks. Structural parameters (e.g., C=S bond length ~1.68 Å) confirm thiourea tautomerism .
Advanced Research Questions
Q. How can this compound be utilized in coordination chemistry?
The thiourea moiety acts as a bidentate ligand, coordinating to metal ions (e.g., Fe³⁺) via sulfur and nitrogen atoms. A reported method involves refluxing the ligand with FeCl₃·6H₂O in ethanol (75°C, 7 hours), yielding a stable iron(III) complex. Characterization includes magnetic susceptibility measurements, electronic spectroscopy (d-d transitions), and thermal analysis .
Q. What computational approaches validate the stability and reactivity of thiourea derivatives?
- DFT/TD-DFT : Predicts electronic properties (HOMO-LUMO gaps), vibrational frequencies, and charge distribution .
- Molecular Dynamics (MD) : RMSD analysis (e.g., over 100 ns simulations) assesses conformational stability. For example, derivatives like 1-(4-decylbenzoyl)-3-methylthiourea show stable RMSD values (~2.5 Å) after 60 ns, indicating robust binding to target proteins .
Q. How do molecular docking studies evaluate thiourea derivatives as potential therapeutics?
Docking against enzymes (e.g., ribonucleotide reductase) calculates binding affinities (ΔG) and inhibition constants (Ki). For instance, an iron(III) complex of a related thiourea exhibits a ΔG of -7.64 kcal/mol and Ki of 2.11 µM, with hydrogen bonds to residues like Arg 293 and Ser 217 . Pharmacokinetic predictions (e.g., HIA = 97.8%) further assess bioavailability .
Q. How to resolve contradictions in biological activity data for thiourea derivatives?
Discrepancies (e.g., variable anticancer efficacy) are addressed via:
- Dose-response assays : Establish IC₅₀ values across cell lines.
- Metabolic stability tests : Evaluate cytochrome P450 interactions.
- Mutagenicity screening : Ames tests identify genotoxic risks, requiring risk-benefit analysis for therapeutic use .
Methodological Considerations
- Experimental Design : Optimize ligand-to-metal ratios (e.g., 2:1 for Fe³⁺ complexes) and reaction time (≥7 hours) to prevent byproducts .
- Data Interpretation : Correlate spectroscopic data (e.g., NMR splitting patterns) with substituent effects (e.g., electron-withdrawing fluorine) .
- Validation : Cross-check computational results (e.g., DFT bond lengths) with experimental SCXRD data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
